Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate
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Overview
Description
Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a formyl group, and a piperidyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate typically involves multi-step organic reactions. One common route starts with the preparation of Methyl 4-formylbenzoate, which can be synthesized by the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group on the piperidyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Methyl 2-Formyl-4-[4-(carboxy)-1-piperidyl]benzoate.
Reduction: this compound.
Substitution: Methyl 2-Formyl-4-[4-(alkoxymethyl)-1-piperidyl]benzoate.
Scientific Research Applications
Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidyl ring can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(Hydroxymethyl)benzoate: Similar structure but lacks the piperidyl ring.
Methyl 4-formylbenzoate: Similar structure but lacks the hydroxymethyl and piperidyl groups.
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Contains a pyrrole ring instead of a piperidyl ring.
Uniqueness: Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is unique due to the presence of both a formyl group and a hydroxymethyl-substituted piperidyl ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 2-formyl-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-20-15(19)14-3-2-13(8-12(14)10-18)16-6-4-11(9-17)5-7-16/h2-3,8,10-11,17H,4-7,9H2,1H3 |
InChI Key |
VLAOUHXABUHVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C=O |
Origin of Product |
United States |
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